molecular formula C20H24ClN5O2 B2603227 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone CAS No. 1448076-94-5

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2603227
CAS No.: 1448076-94-5
M. Wt: 401.9
InChI Key: QHHSXGLUDKZZCZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.

    Formation of the morpholinopyridazinyl intermediate: This might involve the reaction of morpholine with a pyridazine derivative.

    Coupling of intermediates: The final step would involve coupling the chlorophenyl and morpholinopyridazinyl intermediates with a piperazine derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or morpholine rings.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential drug candidate.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-piperazinyl)ethanone: Lacks the morpholinopyridazinyl group.

    2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)ethanone: Lacks the piperazinyl group.

Uniqueness

The presence of both the morpholinopyridazinyl and piperazinyl groups in 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c21-17-3-1-16(2-4-17)13-20(27)26-7-5-24(6-8-26)18-14-19(23-22-15-18)25-9-11-28-12-10-25/h1-4,14-15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHSXGLUDKZZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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